molecular formula C6H4BrNO3 B566694 5-Bromo-6-hydroxypicolinic acid CAS No. 1214385-51-9

5-Bromo-6-hydroxypicolinic acid

Cat. No. B566694
M. Wt: 218.006
InChI Key: YVVISLCKIQNUDL-UHFFFAOYSA-N
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Description

5-Bromo-6-hydroxypicolinic acid is a derivative of picolinic acid with a bromine atom at the 5-position and a hydroxyl group at the 6-position . It has a molecular formula of C6H4BrNO3 and a molecular weight of 218 .


Molecular Structure Analysis

The molecular structure of 5-Bromo-6-hydroxypicolinic acid consists of a pyridine ring with a carboxylic acid (COOH) substituent at the 2-position, a bromine atom at the 5-position, and a hydroxyl group at the 6-position .


Physical And Chemical Properties Analysis

5-Bromo-6-hydroxypicolinic acid is a solid at room temperature . It has a molecular weight of 218 . The compound is white to yellow to brown in color .

Scientific Research Applications

  • Cobalt(II) Complexes Synthesis : Cobalt(II) complexes with 6-hydroxypicolinic acid have been synthesized and characterized. These complexes demonstrate interesting conformational behaviors in solid states, which can be useful in materials science and coordination chemistry (Kukovec, Popović, Pavlović, & Linarić, 2008).

  • Density Functional Theory Investigation : A study using density functional theory examined the kinetics and thermodynamics of proton-related reactions of hydroxypicolinic acids, including 5-hydroxypicolinate. This research is relevant for understanding the chemical properties and potential applications of these compounds in various fields (Yasarawan, Thipyapong, & Ruangpornvisuti, 2016).

  • Microbial Catabolism of 5-Hydroxypicolinic Acid : The microbial degradation of 5-hydroxypicolinic acid by Alcaligenes faecalis JQ135 has been studied, revealing a novel monocomponent FAD-dependent monooxygenase, HpaM. This enzyme catalyzes the 2-decarboxylative hydroxylation of 5-hydroxypicolinic acid, deepening our understanding of microbial catabolism of pyridine derivatives (Qiu et al., 2017).

  • Iodination and Photodehalogenation Studies : Research on the iodination of 5-hydroxypicolinic acid has led to the formation of various iodo derivatives. Additionally, studies on the photodehalogenation of related compounds provide insights into the photochemical properties of these substances, which could be relevant for photobiology and material science applications (Stolyarova, Smirnov, & Dyumaev, 1978; Rollet, Richard, & Pilichowski, 2006).

  • Electrophilic Substitution Study : Electrophilic substitution reactions of 5-hydroxypicolinic acid have been explored, yielding information on the chemical reactivity of the compound, which is valuable for synthetic chemistry (Smirnov, Stolyarova, Zhuravlev, Lezina, & Dyumaev, 1976).

  • Structural Analysis of β-Hydroxy Derivatives : The structures of β-hydroxy derivatives of monopyridine-carboxylic acids, including 5-hydroxypicolinic acid, have been studied using UV and IR spectroscopy. This research contributes to the understanding of the molecular structure and properties of these compounds (Grachev, Zaitsev, Stolyarova, Smirnov, & Dyumaev, 1977).

Safety And Hazards

5-Bromo-6-hydroxypicolinic acid is classified as potentially hazardous . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

Future Directions

While specific future directions for 5-Bromo-6-hydroxypicolinic acid are not mentioned in the search results, it’s worth noting that picolinic acid derivatives have been used as organic ligands to form metal-organic complexes . This suggests potential future applications in the field of coordination chemistry.

properties

IUPAC Name

5-bromo-6-oxo-1H-pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO3/c7-3-1-2-4(6(10)11)8-5(3)9/h1-2H,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVISLCKIQNUDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735283
Record name 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-hydroxypicolinic acid

CAS RN

1214385-51-9
Record name 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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